1,3-Diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate
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Description
1,3-Diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate is a useful research compound. Its molecular formula is C20H18ClF3N2O5 and its molecular weight is 458.82. The purity is usually 95%.
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Biological Activity
1,3-Diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate, also known by its CAS number 337920-38-4, is a synthetic compound with a complex molecular structure. Its molecular formula is C20H18ClF3N2O5 and it has been studied for various biological activities, particularly in the context of medicinal chemistry and pharmacology.
The compound features a pyridine ring and several functional groups that contribute to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting its interaction with biological membranes.
Property | Value |
---|---|
Molecular Formula | C20H18ClF3N2O5 |
Molecular Weight | 458.82 g/mol |
CAS Number | 337920-38-4 |
Purity | Typically ≥95% |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. Studies have shown that chalcone derivatives, which share structural similarities with this compound, can induce apoptosis in cancer cells through various mechanisms including oxidative stress and mitochondrial dysfunction.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. A study assessed the antibacterial efficacy of related compounds against various strains of bacteria, revealing that certain derivatives possess notable activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, some studies suggest that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways.
Case Studies
- Antitumor Efficacy : A study published in Molecules demonstrated that chalcone analogs exhibited IC50 values in the low micromolar range against HeLa cervical cancer cells. The specific analogs were found to induce cell cycle arrest and apoptosis through mitochondrial pathways.
- Antibacterial Testing : In another investigation, derivatives were tested using the agar disc diffusion method against Staphylococcus aureus and Escherichia coli. Results indicated that certain compounds showed significant inhibition zones compared to control groups, suggesting potential for development as antibacterial agents.
Properties
IUPAC Name |
diethyl 2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O5/c1-3-29-18(27)15(19(28)30-4-2)11-25-13-5-7-14(8-6-13)31-17-16(21)9-12(10-26-17)20(22,23)24/h5-11,25H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFPGHZLRFCOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.